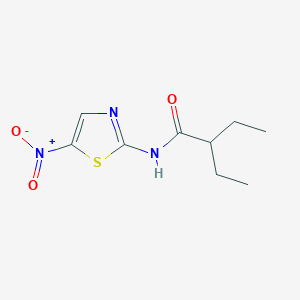
2-ethyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a nitro group at the 5-position of the thiazole ring and an ethyl group at the 2-position of the butanamide chain. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-ethyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.
Nitration: The thiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-ethyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the 2-position, where nucleophiles such as amines or thiols can replace the existing substituent.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids or bases, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives, substituted thiazoles, and carboxylic acids.
Scientific Research Applications
2-ethyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of agrochemicals and biocides for crop protection.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The nitro group is reduced within microbial cells to form reactive intermediates that damage DNA and other cellular components, leading to cell death.
Anticancer Activity: The compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
2-ethyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
Properties
Molecular Formula |
C9H13N3O3S |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
2-ethyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C9H13N3O3S/c1-3-6(4-2)8(13)11-9-10-5-7(16-9)12(14)15/h5-6H,3-4H2,1-2H3,(H,10,11,13) |
InChI Key |
IKYXMTLHYCKSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-L-phenylalanine](/img/structure/B11014880.png)
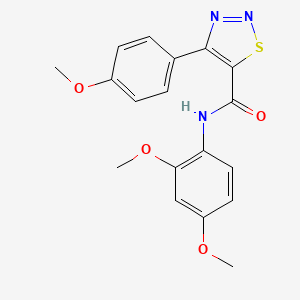
![N-[4-(ethylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B11014890.png)
![N-(2-hydroxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide](/img/structure/B11014895.png)
![3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11014898.png)
![3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11014909.png)
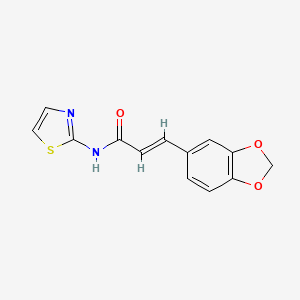
![(2E)-N-[4-(acetylamino)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11014912.png)
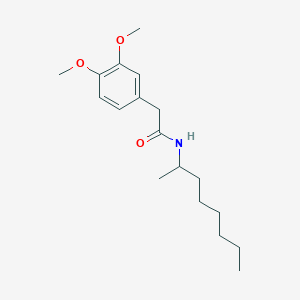
![methyl 5-(2-phenylethyl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11014935.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11014936.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-3,5-dinitrobenzamide](/img/structure/B11014948.png)
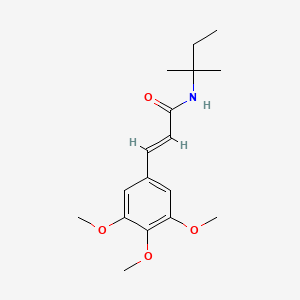
![N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-valine](/img/structure/B11014951.png)
